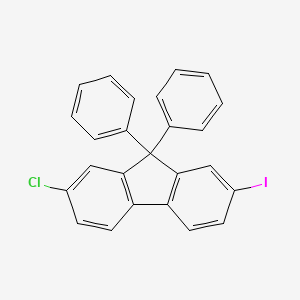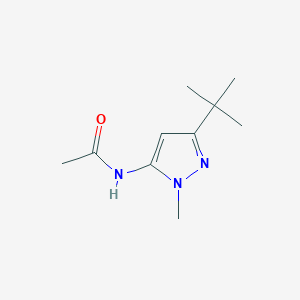
N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives, such as the one you mentioned, are a class of compounds that have attracted a great deal of attention in organic and medicinal chemistry due to their wide range of pharmacological and biological activities . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic system containing three carbon atoms and two nitrogen atoms in adjacent positions . The specific structure of “N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide” would need to be determined through techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, N-(5-pyrazolyl)imines have been used in the aza-Diels–Alder cycloaddition reaction using electrophilic α-oxoketene and aryne intermediates for the expeditious syntheses of pyrazolopyrid-4-ones and isoquinolines .Scientific Research Applications
Hydrogen-Bonding Patterns
N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide derivatives demonstrate unique hydrogen-bonding patterns. For example, one study explored the hydrogen-bonding patterns in three substituted derivatives, revealing chains of edge-fused rings and sheet formations through various hydrogen bonds (López et al., 2010).
Coordination Complexes and Antioxidant Activity
Derivatives of this compound have been used in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting their potential applications in biochemistry (Chkirate et al., 2019).
Antitumor Activities
Some this compound derivatives, like those containing a thiazolyl moiety, have shown promising antitumor activities. Studies indicate that certain compounds within this class can inhibit the proliferation of cancer cell lines, suggesting their potential as anticancer agents (Wu et al., 2017).
Ambient-Temperature Synthesis
Research has been conducted on the ambient-temperature synthesis of related compounds, which is crucial for practical and scalable chemical production. One such study reported the synthesis of a related compound at ambient temperature, highlighting efficient production methods (Becerra et al., 2021).
Chiral Ligands and Zinc Ion Coordination
Studies have also explored the use of this compound derivatives in synthesizing chiral ligands for zinc ion coordination. This research provides insight into complex chemical behaviors and potential applications in catalysis or material science (Hegelmann et al., 2003).
DNA and Protein Binding
Certain derivatives have been investigated for their binding interactions with DNA and proteins. This research is crucial for understanding the potential biomedical applications of these compounds, including their role in gene regulation and therapeutic interventions (Popova et al., 2019).
Mechanism of Action
The mechanism of action of pyrazole derivatives depends on their specific structure and the biological target they interact with. For example, some pyrazole derivatives are employed to prevent blood clots, treat erectile dysfunction, or inhibit tyrosine kinase to treat advanced renal cell carcinoma .
Future Directions
The future directions in the study of pyrazole derivatives are likely to continue focusing on their synthesis and the development of novel active pharmaceutical ingredients . The specific future directions for “N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide” would depend on its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(14)11-9-6-8(10(2,3)4)12-13(9)5/h6H,1-5H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGPRRFHNQJPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(6-Chloroquinazolin-4-yl)amino]methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2822220.png)
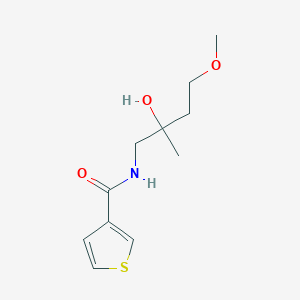
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone](/img/structure/B2822222.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2822225.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]oxy}acetamide](/img/structure/B2822226.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2822227.png)
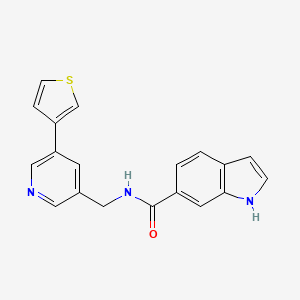
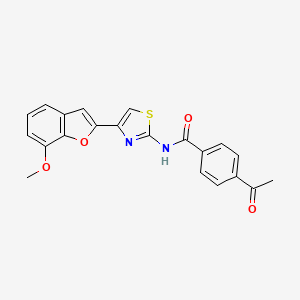
![2-((2-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2822234.png)
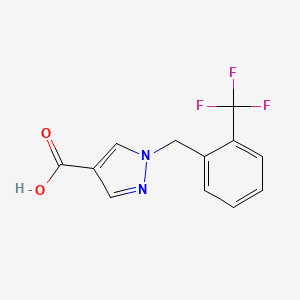
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2822236.png)
